tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Description
The compound tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic heterocycle featuring a pentaazatricyclic core. Its structure includes a tert-butyl carboxylate group at position 11, which enhances steric protection and stability during synthetic processes. The pentaaza configuration likely increases polarity and hydrogen-bonding capacity compared to tetraaza analogs, influencing solubility and reactivity.
Properties
Molecular Formula |
C13H21N5O2 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
tert-butyl 2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)17-5-4-10-9(7-17)6-14-11-15-8-16-18(10)11/h8-10H,4-7H2,1-3H3,(H,14,15,16) |
InChI Key |
ZRMIQBCIIQFXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The general approach to synthesizing tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves multi-step organic reactions. These steps often include:
- Formation of the Tricyclic Core : This involves the construction of the tricyclic framework through reactions such as cyclization and condensation.
- Introduction of the tert-Butyl Group : The tert-butyl group is typically introduced via esterification reactions.
- Functionalization : Additional functional groups may be added to enhance reactivity or solubility.
Reaction Conditions and Reagents
Common reagents used in similar syntheses include:
- Amines : Used for forming nitrogen-containing rings.
- Carboxylic Acids : Involved in esterification reactions.
- Catalysts : Such as 4-dimethylaminopyridine (DMAP) for facilitating reactions.
Data Table: General Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Amine, Carboxylic Acid | High Temperature, Catalyst | Variable |
| Esterification | tert-Butanol, Acid | Mild Conditions, Catalyst | High |
| Purification | Solvents (e.g., DCM) | Column Chromatography | High |
Challenges and Considerations
- Complexity of the Tricyclic Structure : Requires precise control over reaction conditions to achieve the desired structure.
- Reactivity of Intermediates : Intermediates may be highly reactive, requiring careful handling.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetraazatricyclic derivatives, focusing on molecular properties, substituent effects, and safety considerations.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | 1690708-68-9 | C₁₅H₂₄N₄O₂ | 292.38 | 5-methyl |
| tert-Butyl 4-ethyl-5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | 1695336-61-8 | C₁₇H₂₈N₄O₂ | 320.40 | 4-ethyl, 5-methyl |
| Target: tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | Not available | (Inferred) C₁₄H₂₁N₅O₂ | ~295.36* | Additional nitrogen at position 5 |
*Estimated based on tetraaza analogs.
Key Observations:
Structural Differences: The target compound contains five nitrogen atoms in its tricyclic framework (vs. Substituents like methyl or ethyl groups in analogs (Table 1) modulate steric bulk and lipophilicity. The absence of such groups in the target compound may enhance its reactivity.
Synthetic Utility :
- Tetraazatricyclic derivatives (e.g., SI-3 in ) are intermediates in alkaloid synthesis, such as (-)-agelastatin A. The pentaaza variant may offer alternative binding modes or catalytic activity due to its nitrogen-rich scaffold .
Safety and Handling :
- Tetraaza analogs require stringent safety protocols, including avoidance of heat, moisture, and inhalation (P210, P233, P280 codes in ) . The pentaaza compound, with higher nitrogen content, may exhibit greater instability or toxicity, necessitating enhanced precautions (e.g., inert atmosphere handling, explosion-proof equipment).
Biological Activity
tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex nitrogen-containing organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests a significant interaction with biological systems due to the presence of multiple nitrogen atoms and its unique tricyclic framework.
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 1699473-51-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of multiple nitrogen atoms may facilitate hydrogen bonding and ionic interactions with biological macromolecules.
Anticancer Properties
The tricyclic structure is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. For example:
- Quinoxalinone Derivatives : Exhibited potent inhibition of PARP-1 enzyme activity, which is crucial for DNA repair mechanisms in cancer cells .
Case Studies
- In Vitro Studies : A series of derivatives were synthesized from tricyclic frameworks similar to this compound and tested for cytotoxicity against various cancer cell lines. Results indicated that modifications at specific positions significantly enhanced their anticancer properties.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that the introduction of different substituents can dramatically alter biological activity. This underscores the importance of molecular design in optimizing therapeutic effects.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Comparative Synthetic Approaches
| Step | Method (Tetraazatricyclo Analogue) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Precursor preparation | Amines, carboxylic acids | |
| 2 | Cyclization | THF, 60–80°C, 12–24 h | |
| 3 | Purification | Silica gel chromatography |
How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
Basic Research Question
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to identify proton environments and nitrogen positioning in the tricyclic system. For tetraazatricyclo analogues, distinct shifts are observed for tert-butyl (δ ~1.4 ppm) and carboxylate groups (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for analogues with MW ~292.38) .
- X-ray crystallography : Resolves bond angles and stereochemistry, though crystallization challenges may arise due to the compound’s rigid, nitrogen-dense structure .
How should researchers address discrepancies in reported physicochemical properties across studies?
Advanced Research Question
Discrepancies (e.g., solubility, melting points) may stem from:
- Structural variations : Substituent differences (e.g., methyl vs. ethyl groups) alter properties. For example, tert-butyl 4-ethyl-5-methyl derivatives (CHNO) exhibit higher molecular weight (320.4 vs. 292.38) than methyl-substituted analogues .
- Purity issues : Impurities from incomplete cyclization or side reactions skew data. Validate purity via HPLC (>95%) and elemental analysis .
- Methodological bias : Compare solvent systems (e.g., DMSO vs. chloroform) in solubility tests .
What experimental strategies are effective for studying its mechanism of action in enzyme inhibition?
Advanced Research Question
For biological targets (e.g., enzymes or receptors):
- Kinetic assays : Monitor inhibition using fluorogenic substrates (e.g., tert-butyl hydroperoxide in GPX activity assays) .
- Docking simulations : Model interactions between the tricyclic core and enzyme active sites (e.g., binding affinity predictions via AutoDock) .
- Mutagenesis : Validate binding residues by comparing wild-type vs. mutant enzyme activity .
What safety protocols are critical for handling and storing this compound?
Basic Research Question
- Storage : Keep in airtight containers at –20°C, protected from light and moisture .
- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : For skin exposure, rinse with water for 15 min; seek medical attention if irritation persists .
How can researchers design experiments to evaluate its reactivity under varying conditions?
Advanced Research Question
- Oxidative/reductive stability : Treat with HO or LiAlH to assess carboxylate group resilience .
- pH-dependent studies : Test solubility and stability in buffers (pH 3–10) to identify degradation thresholds .
- Catalytic screening : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts to functionalize the tricyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
